4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
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Overview
Description
WAY-388756 is a chemical compound known for its role as an inhibitor of IκB kinase beta. This compound has a molecular formula of C11H7ClN2S2 and a molecular weight of 266.77 grams per mole . It is primarily used in scientific research to study the inhibition of IκB kinase beta, which is a key regulator in the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway .
Chemical Reactions Analysis
WAY-388756 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
WAY-388756 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a tool to study the inhibition of IκB kinase beta and its effects on various chemical pathways.
Biology: Employed in research to understand the role of IκB kinase beta in cellular processes and signaling pathways.
Mechanism of Action
WAY-388756 exerts its effects by inhibiting IκB kinase beta, which is a key regulator in the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway. This inhibition prevents the phosphorylation and degradation of IκB, thereby blocking the activation of nuclear factor kappa-light-chain-enhancer of activated B cells and its downstream effects. The molecular targets and pathways involved include IκB kinase beta and the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway .
Comparison with Similar Compounds
WAY-388756 can be compared with other IκB kinase beta inhibitors, such as:
BAY 11-7082: Another inhibitor of IκB kinase beta, known for its anti-inflammatory and anticancer properties.
PS-1145: A selective inhibitor of IκB kinase beta, used in research to study its effects on the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway.
TPCA-1: A potent and selective inhibitor of IκB kinase beta, used in research to investigate its therapeutic potential in various diseases.
WAY-388756 is unique due to its specific molecular structure and its high potency as an IκB kinase beta inhibitor .
Properties
IUPAC Name |
4-chloro-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2S2/c1-6-13-10(12)9-7(5-16-11(9)14-6)8-3-2-4-15-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAGGEDCVROTRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC=CS3)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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